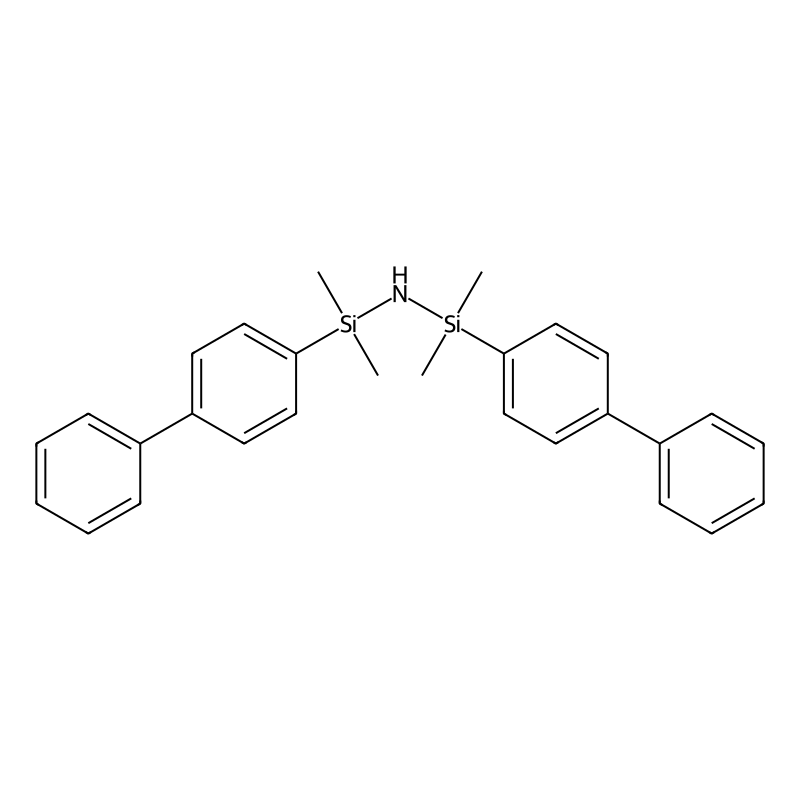

1,3-Bis(4-biphenyl)tetramethyldisilazane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the Si-N bonds suggests 1,3-Bis(4-biphenyl)tetramethyldisilazane might act as a silylating agent. Silylation is a common technique in organic synthesis for protecting functional groups or modifying their reactivity .

Material Science

The bulky biphenyl groups and the disilazane functionality could potentially make 1,3-Bis(4-biphenyl)tetramethyldisilazane useful as a precursor for the development of new organic materials with interesting properties.

1,3-Bis(4-biphenyl)tetramethyldisilazane is a silazane compound that features a unique structure consisting of two biphenyl groups attached to a tetramethyldisilazane backbone. This compound is characterized by its silicon-nitrogen bond and the presence of bulky organic groups, which contribute to its distinctive chemical properties. The molecular formula can be represented as C_{26}H_{30}N_{2}Si_{2}, indicating the presence of carbon, hydrogen, nitrogen, and silicon atoms.

The compound is notable for its potential applications in various fields, including material science and organic synthesis. Its structure allows for a range of chemical reactivity, particularly in hydrosilylation reactions and as a protecting group for functional groups in organic compounds .

- Hydrosilylation Reactions: This compound can undergo hydrosilylation when reacted with unsaturated compounds, leading to the formation of new silicon-containing products. The reaction typically involves the addition of silane across double bonds, facilitated by catalysts such as platinum or rhodium .

- Protection Reactions: It serves as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. This property is useful in multi-step organic synthesis where selective protection of functional groups is required .

The synthesis of 1,3-bis(4-biphenyl)tetramethyldisilazane can be achieved through several methods:

- Direct Synthesis from Biphenyl Amines: The compound can be synthesized by reacting biphenyl amines with tetramethyldisilazane under controlled conditions. This method typically involves heating the reactants in the presence of catalysts to facilitate the formation of the desired product .

- Hydrosilylation Method: Another approach involves hydrosilylation reactions where biphenyl derivatives are reacted with tetramethyldisilazane in the presence of a catalyst .

- Modification of Existing Silazanes: Existing silazane compounds can be modified to introduce biphenyl groups through substitution reactions or coupling reactions.

1,3-Bis(4-biphenyl)tetramethyldisilazane has several potential applications:

- Protecting Group in Organic Synthesis: Its ability to protect reactive functional groups makes it valuable in synthetic organic chemistry.

- Material Science: It may be used in the development of silicone-based materials due to its unique properties.

- Catalysis: The compound could serve as a precursor or component in catalytic systems involving silicon-based catalysts.

Several compounds share structural similarities with 1,3-bis(4-biphenyl)tetramethyldisilazane. These include:

- 1,3-Bis(chloromethyl)tetramethyldisilazane: This compound features chloromethyl groups instead of biphenyls and is used for different protective strategies.

- 1,3-Bis(phenyl)tetramethyldisilazane: Similar in structure but contains phenyl groups instead of biphenyls; it exhibits different reactivity patterns.

- Tetramethylsilane: A simpler silane compound that lacks the nitrogen component but serves as a reference for understanding silane behavior.

Comparison TableCompound Name Key Features Unique Aspects 1,3-Bis(4-biphenyl)tetramethyldisilazane Contains biphenyl groups; used as a protecting agent Unique bulky structure enhances selectivity 1,3-Bis(chloromethyl)tetramethyldisilazane Contains chloromethyl groups; reactive Utilized differently in protection strategies 1,3-Bis(phenyl)tetramethyldisilazane Contains phenyl groups; simpler structure Exhibits different reactivity compared to biphenyl Tetramethylsilane Simplest form; no nitrogen Baseline for comparing silane properties

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1,3-Bis(4-biphenyl)tetramethyldisilazane | Contains biphenyl groups; used as a protecting agent | Unique bulky structure enhances selectivity |

| 1,3-Bis(chloromethyl)tetramethyldisilazane | Contains chloromethyl groups; reactive | Utilized differently in protection strategies |

| 1,3-Bis(phenyl)tetramethyldisilazane | Contains phenyl groups; simpler structure | Exhibits different reactivity compared to biphenyl |

| Tetramethylsilane | Simplest form; no nitrogen | Baseline for comparing silane properties |

This comparison highlights the uniqueness of 1,3-bis(4-biphenyl)tetramethyldisilazane due to its bulky biphenyl substituents and potential applications in organic synthesis and material science. Further research into its properties and reactions will enhance understanding and utilization in various fields.